molecular formula C6H12O2 B3260954 (2S)-hydroxy-2 hexanone-4 CAS No. 33683-44-2

(2S)-hydroxy-2 hexanone-4

Cat. No.: B3260954
CAS No.: 33683-44-2
M. Wt: 116.16 g/mol
InChI Key: XHYXKWWFNRBCGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-hydroxy-2 hexanone-4 can be achieved through several methods. One common approach involves the aldol condensation of acetone with butanal, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide to catalyze the aldol condensation, followed by hydrogenation using a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-hydroxy-2 hexanone-4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: 4-oxo-2-hexanone or 4-oxohexanoic acid.

    Reduction: 2,4-hexanediol.

    Substitution: Various substituted hexanones depending on the nucleophile used.

Scientific Research Applications

(2S)-hydroxy-2 hexanone-4 has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a model compound to study enzyme-catalyzed reactions involving ketones and alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2S)-hydroxy-2 hexanone-4 exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions, leading to the formation of different metabolites. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating the formation and breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: A ketone with a similar structure but lacking the hydroxyl group.

    4-Hydroxy-2-pentanone: A shorter-chain analog with similar functional groups.

    2,4-Hexanediol: A diol with hydroxyl groups on the second and fourth carbon atoms.

Uniqueness

(2S)-hydroxy-2 hexanone-4 is unique due to the presence of both a hydroxyl and a carbonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

5-hydroxyhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXKWWFNRBCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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